molecular formula C21H26N2O6S B2560260 4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 551920-87-7

4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No. B2560260
CAS RN: 551920-87-7
M. Wt: 434.51
InChI Key: JHFNXCDNLOUMJV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For the related compound “N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine”, it is known to be a solid at 20 degrees Celsius, has a melting point of 36.0 to 40.0 °C, and a flash point of 153 °C .

Scientific Research Applications

Synthesis and Modification Techniques

  • Chemical Transformations : A study by Adamek et al. (2014) demonstrated the synthesis of 1-(N-acylamino)alkyl sulfones from N-acyl-α-amino acids or N-alkylamides, involving reactions that produce N-(1-methoxyalkyl)amides or carbamates with sodium aryl sulfinates. This work highlights the utility of methoxybenzyl groups in facilitating complex chemical transformations (Adamek et al., 2014).

  • Oxidation Reactions : Research by Lai et al. (2002) explored the oxidation of methoxy substituted benzyl phenyl sulfides, distinguishing between oxidants that react via single electron transfer and those operating through direct oxygen atom transfer. This study underscores the reactivity of methoxybenzyl derivatives in oxidative conditions (Lai et al., 2002).

  • Protective Group Utilization : The work of Spjut et al. (2010) on the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection, where 4-fluorobenzyl alcohol was protected in high yield, illustrates the strategic use of methoxybenzyl groups in the protection and deprotection of functional groups during synthesis (Spjut et al., 2010).

Relevance in Medicinal Chemistry

  • Pharmacological Properties : Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives, including those with a piperidinyl carbamate moiety, for their effects on gastrointestinal motility, showcasing the potential of methoxybenzyl derivatives in developing pharmacologically active compounds (Sonda et al., 2004).

properties

IUPAC Name

(4-methoxyphenyl)methyl N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-5-3-16(4-6-18)15-29-21(24)22-17-11-13-23(14-12-17)30(25,26)20-9-7-19(28-2)8-10-20/h3-10,17H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNXCDNLOUMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate

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